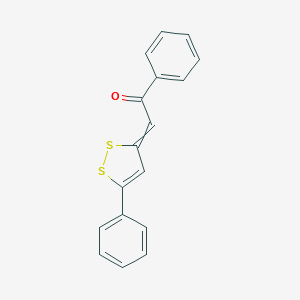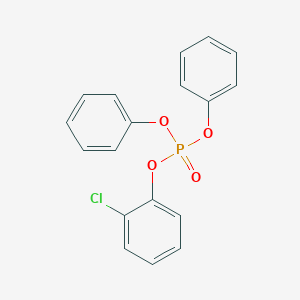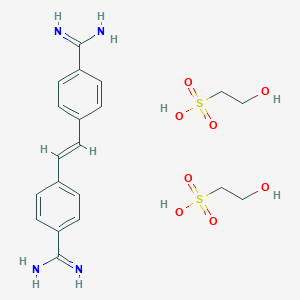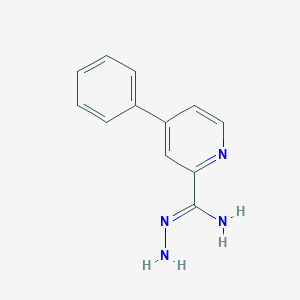
5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide involves the inhibition of enzymes by binding to their active sites. The sulfonamide group in the compound acts as a zinc-binding group, which is essential for the activity of many enzymes. By binding to the zinc ion in the active site, 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide blocks the activity of the enzyme, leading to its inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which can be useful in the treatment of glaucoma. Inhibition of matrix metalloproteinases can lead to a decrease in the degradation of extracellular matrix proteins, which can be useful in the treatment of cancer and osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide is its broad-spectrum inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of the compound is its relatively low potency compared to other sulfonamide inhibitors. This can make it challenging to achieve complete inhibition of the target enzyme at lower concentrations.
Direcciones Futuras
There are several future directions for the development of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide and related compounds. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of more potent analogs of the compound that can achieve complete inhibition of the target enzyme at lower concentrations. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases, particularly those involving the inhibition of carbonic anhydrase and matrix metalloproteinases.
Métodos De Síntesis
The synthesis of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified by recrystallization. The yield of the product is typically around 70-80%.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide has been widely used in scientific research for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against several enzymes such as carbonic anhydrase, matrix metalloproteinases, and sulfonamide-sensitive enzymes. These enzymes are involved in various physiological processes and their inhibition has potential therapeutic applications in diseases such as cancer, glaucoma, and osteoarthritis.
Propiedades
Fórmula molecular |
C17H14BrNO3S |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3 |
Clave InChI |
ZRDMKTBUUYEFDK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)
![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)


![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)